4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1156626-78-6
VCID: VC8406568
InChI: InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
SMILES: CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.19 g/mol

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

CAS No.: 1156626-78-6

Cat. No.: VC8406568

Molecular Formula: C10H12Cl2N2S

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride - 1156626-78-6

Specification

CAS No. 1156626-78-6
Molecular Formula C10H12Cl2N2S
Molecular Weight 263.19 g/mol
IUPAC Name 4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
Standard InChI InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Standard InChI Key FGCRYCQMXQEYAQ-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to an aniline group. The methyl substituent at the thiazole’s 2-position introduces steric and electronic modifications, while the dihydrochloride salt form protonates the aniline’s primary amine, improving aqueous solubility. The molecular formula is C₁₀H₁₂Cl₂N₂S, with a molecular weight of 263.18 g/mol.

Key Structural Features:

  • Thiazole Ring: Aromatic heterocycle contributing to metabolic stability and bioactivity.

  • Methyl Group (C2): Enhances lipophilicity and influences electronic distribution.

  • Aniline Moiety: Facilitates electrophilic substitution reactions and hydrogen bonding.

  • Dihydrochloride Salt: Increases polarity and solubility in polar solvents .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride can be approached through a two-step process involving (1) thiazole ring formation and (2) salt preparation.

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a viable method, utilizing α-halo ketones and thioureas. For example, reacting 2-bromoacetophenone with thiourea in ethanol under reflux yields the thiazole core . Alternatively, cyclocondensation of cysteamine hydrochloride with nitriles under solvent-free conditions generates dihydrothiazoline intermediates, which can be oxidized to thiazoles using agents like manganese dioxide (MnO₂) .

Representative Reaction:

R-C≡N+HS-CH₂-CH₂-NH2HClNaOH, 80°CDihydrothiazolineMnO2Thiazole\text{R-C≡N} + \text{HS-CH₂-CH₂-NH}_2\cdot\text{HCl} \xrightarrow{\text{NaOH, 80°C}} \text{Dihydrothiazoline} \xrightarrow{\text{MnO}_2} \text{Thiazole}

Salt Formation

Treating the free base 4-(2-methyl-1,3-thiazol-4-yl)aniline with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt. Stoichiometric control ensures complete protonation of the aniline’s amine group.

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature and mixing parameters. A typical setup involves:

  • Reactor Type: Tubular flow reactor with in-line monitoring.

  • Conditions: 80°C, residence time of 30 minutes.

  • Workup: Liquid-liquid extraction followed by crystallization.

Table 1: Synthetic Yield Comparison

MethodYield (%)Purity (%)Key Challenge
Hantzsch Synthesis6590Byproduct formation
Cyclocondensation/Oxidation7592Over-oxidation to sulfones

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO). It is hygroscopic, requiring storage under anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C.

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight263.18 g/mol
Melting Point215–218°C (decomposes)
LogP (Predicted)1.8
pKa (Aniline NH₃⁺)4.2

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.6 Hz, 2H, ArH), 7.45 (s, 1H, Thiazole-H), 6.75 (d, J = 8.6 Hz, 2H, ArH), 2.65 (s, 3H, CH₃) .

  • ¹³C NMR: δ 168.4 (C2-thiazole), 152.1 (C4-thiazole), 134.2 (ArC), 128.9 (ArC), 117.3 (ArC), 16.8 (CH₃) .

Infrared (IR) Spectroscopy

Prominent bands include:

  • N–H Stretch: 3200–2800 cm⁻¹ (broad, NH₃⁺).

  • C=N Stretch: 1640 cm⁻¹ (thiazole ring).

  • C–S Stretch: 680 cm⁻¹ .

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